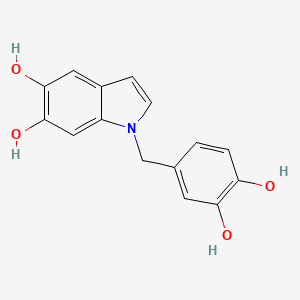
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is a compound that features both indole and catechol moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol typically involves the condensation of 3,4-dihydroxybenzaldehyde with indole derivatives under specific reaction conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity levels required for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol undergoes various types of chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include quinones from oxidation, reduced indole derivatives from reduction, and various substituted indoles from electrophilic substitution reactions.
Scientific Research Applications
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol involves its interaction with various molecular targets and pathways. The catechol moiety can participate in redox reactions, influencing cellular oxidative stress levels. The indole ring can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzylamine: Shares the catechol moiety but lacks the indole ring.
5,6-Dihydroxyindole: Contains the indole ring but lacks the catechol moiety.
1-(3,4-Dihydroxyphenyl)-2-(1H-indol-3-yl)ethanone: Similar structure but with an additional ketone group.
Uniqueness
1-(3,4-Dihydroxybenzyl)-1H-indole-5,6-diol is unique due to the presence of both the indole and catechol moieties, allowing it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar compounds.
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]indole-5,6-diol |
InChI |
InChI=1S/C15H13NO4/c17-12-2-1-9(5-13(12)18)8-16-4-3-10-6-14(19)15(20)7-11(10)16/h1-7,17-20H,8H2 |
InChI Key |
NSMXEBWEZHORIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC3=CC(=C(C=C32)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















